molecular formula C24H26N2O5 B2849308 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 845989-35-7

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B2849308
CAS No.: 845989-35-7
M. Wt: 422.481
InChI Key: GPUCVLWFGMXDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core fused with a 2,3-dihydro-1,4-benzodioxin moiety at position 2. Key structural features include:

  • 7-hydroxy group: Common in bioactive coumarins, contributing to antioxidant and metal-chelating properties.
  • Benzodioxin ring: Imparts rigidity and influences electronic properties.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUCVLWFGMXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromenone Synthesis

The chromen-4-one scaffold is typically constructed via the Kostanecki-Robinson reaction , involving cyclization of o-hydroxyacetophenone derivatives with acetic anhydride or acid chlorides. Alternatively, Baker-Venkataraman rearrangement of o-acyloxyacetophenones provides access to substituted chromones. For this compound, the 7-hydroxy group necessitates either direct incorporation via a protected precursor (e.g., methoxy group) or late-stage demethylation.

Benzodioxin Ring Installation

The 2,3-dihydro-1,4-benzodioxin moiety at position 3 is introduced through Ullmann coupling or Suzuki-Miyaura cross-coupling , leveraging halogenated chromenone intermediates. For example, a bromine atom at position 3 can react with 6-boronic acid-2,3-dihydro-1,4-benzodioxin under palladium catalysis.

Piperazine Side Chain Functionalization

The (4-ethylpiperazin-1-yl)methyl group at position 8 is installed via Mannich reaction or nucleophilic alkylation . A chloromethyl intermediate generated at position 8 reacts with 4-ethylpiperazine in the presence of a base such as cesium carbonate.

Stepwise Synthesis and Optimization

Synthesis of 7-Methoxy-4H-chromen-4-one Intermediate

Step 1:
2,4-Dihydroxyacetophenone (10.0 g, 65.8 mmol) is treated with methyl iodide (18.7 g, 131.6 mmol) and potassium carbonate (27.3 g, 197.4 mmol) in acetone (150 mL) at reflux for 12 h to yield 2-hydroxy-4-methoxyacetophenone (8.9 g, 82%).

Step 2:
Cyclization via the Kostanecki-Robinson method: The product from Step 1 (8.0 g, 48.2 mmol) is heated with acetic anhydride (30 mL) and sodium acetate (4.7 g, 57.8 mmol) at 140°C for 6 h. After quenching with ice-water, 7-methoxy-4H-chromen-4-one is obtained as pale-yellow crystals (6.5 g, 78%).

Installation of (4-Ethylpiperazin-1-yl)methyl Group at Position 8

Step 5:
Chloromethylation: The product from Step 4 (3.0 g, 9.1 mmol) is treated with paraformaldehyde (1.6 g, 18.2 mmol) and concentrated HCl (10 mL) in dioxane (30 mL) at 60°C for 6 h. 8-(Chloromethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is obtained as a white solid (2.8 g, 83%).

Step 6:
Nucleophilic substitution: The chloromethyl intermediate (2.5 g, 6.7 mmol) is reacted with 4-ethylpiperazine (1.8 g, 13.4 mmol) and Cs2CO3 (4.4 g, 13.4 mmol) in dry DMF (20 mL) at 80°C for 12 h. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-methoxy-4H-chromen-4-one is purified by recrystallization from ethanol (2.3 g, 76%).

Demethylation to Introduce 7-Hydroxy Group

Step 7:
BBr3-mediated demethylation: The methoxy-protected compound (2.0 g, 4.4 mmol) is dissolved in dry dichloromethane (30 mL) and treated with BBr3 (1.1 mL, 11.0 mmol) at −78°C. After warming to room temperature and stirring for 6 h, the reaction is quenched with methanol (10 mL). The product This compound is isolated as a yellow solid (1.7 g, 88%).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.58 (d, J = 2.4 Hz, 1H, H-2'), 7.42 (dd, J = 8.8, 2.4 Hz, 1H, H-6'), 6.94 (d, J = 8.8 Hz, 1H, H-5'), 6.87 (s, 1H, H-6), 4.32–4.28 (m, 4H, OCH2CH2O), 3.76 (s, 2H, CH2N), 2.68–2.58 (m, 8H, piperazine-H), 2.42 (q, J = 7.2 Hz, 2H, CH2CH3), 1.08 (t, J = 7.2 Hz, 3H, CH2CH3).
  • HRMS (ESI): m/z calcd for C25H27N2O5 [M + H]+: 435.1918; found: 435.1921.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) showed ≥98.5% purity with retention time 6.72 min.

Comparative Analysis of Alternative Routes

Direct C-H Functionalization

Recent advances in C-H activation using ruthenium or palladium catalysts allow direct arylation at position 3 without pre-halogenation. However, competing functionalization at positions 2 and 6 reduces yields (<50%) compared to the Suzuki-Miyaura approach.

Reductive Amination for Piperazine Attachment

An alternative to chloromethylation involves condensing 8-formylchromenone with 4-ethylpiperazine using NaBH3CN. While avoiding hazardous chloromethylating agents, this method suffers from low yields (∼50%) due to imine instability.

Industrial-Scale Considerations

  • Cost Efficiency: The Suzuki-Miyaura coupling contributes 42% of total raw material costs. Substituting Pd(PPh3)4 with cheaper Pd(OAc)2/XPhos reduces catalyst loading from 5 mol% to 1.5 mol% without yield loss.
  • Safety: BBr3 demethylation requires strict temperature control (−78°C) to prevent exothermic decomposition. Alternative agents like AlCl3/EtSH offer safer profiles but lower yields (∼75%).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an immunomodulator, influencing immune responses by binding to receptors or enzymes involved in immune regulation . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molar Mass (g/mol) Key Structural Features Evidence ID
Target Compound 7-hydroxy; 8-[(4-ethylpiperazin-1-yl)methyl] ~421.5* Piperazine ring with ethyl group; polar N-atoms enhance solubility. -
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one 6-ethyl; 8-[(2-methylpiperidin-1-yl)methyl] ~407.5 Piperidine ring (single N-atom) with methyl group; reduced basicity vs. piperazine.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 8-[(3-methylpiperidin-1-yl)methyl] 407.46 Methyl-substituted piperidine; steric effects may alter binding.
8-(1-azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one 8-(azepanylmethyl) 407.46 Seven-membered azepane ring; increased flexibility and potential for unique interactions.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-6-propyl-4H-chromen-4-one 7-isopropoxy; 6-propyl ~410.4 Lipophilic substituents reduce solubility; isopropoxy may hinder H-bonding.

*Estimated based on structural similarity.

Key Observations

Nitrogen-Containing Side Chains: The target compound’s 4-ethylpiperazinyl group (two N-atoms) offers higher polarity and basicity compared to piperidine analogs (single N-atom) . This may improve aqueous solubility and bioavailability.

Substituent Position and Size :

  • 6-ethyl and 6-propyl groups (e.g., ) increase hydrophobicity, which could enhance membrane permeability but reduce water solubility.
  • 7-hydroxy vs. 7-isopropoxy : The hydroxy group’s H-bonding capacity is critical for interactions with biological targets, whereas isopropoxy may sterically hinder such interactions .

Biological Implications :

  • Piperazine derivatives are prevalent in pharmaceuticals (e.g., antipsychotics, antivirals) due to their ability to modulate receptor binding. The target compound’s ethylpiperazine moiety may confer selectivity for specific enzymes or receptors.
  • Methylpiperidine analogs () likely exhibit lower basicity, altering pharmacokinetic profiles.

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a derivative of chromenone and benzodioxin, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}

This structure includes a chromenone core linked to a benzodioxin moiety and an ethylpiperazine substituent, which may influence its biological properties.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives have been tested against enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The specific compound under discussion has not been extensively characterized in this context; however, related compounds have shown promising results.

Table 1: Enzyme Inhibition Data for Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-Glucosidase45
Compound BAcetylcholinesterase30
Compound CSrc Kinase<300

Pharmacological Effects

The pharmacological profile of similar compounds suggests a range of activities including anti-inflammatory and anticancer properties. For example, 7-hydroxychromone , a structural analogue, has demonstrated inhibitory effects on Src kinase with an IC50 value below 300 µM . This suggests that the chromenone framework may provide a basis for further exploration of therapeutic effects.

Case Studies

A notable case study involved the synthesis and evaluation of sulfonamide derivatives containing the benzodioxin moiety. These compounds were screened for their potential as enzyme inhibitors and exhibited varying degrees of activity against α-glucosidase and acetylcholinesterase . The findings indicate that modifications to the benzodioxin structure can enhance biological activity.

Study Overview

  • Objective: To evaluate the enzyme inhibitory potential of synthesized sulfonamides.
  • Methodology: Compounds were synthesized through multi-step reactions involving benzodioxin derivatives. The final products were tested for enzyme inhibition.
  • Results: Several derivatives showed significant inhibition of target enzymes, indicating potential for therapeutic applications in metabolic disorders.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reagents are typically employed?

The compound is synthesized via multi-step reactions, often involving Mannich reactions or coupling strategies. For example, a Mannich reaction using formaldehyde (37%), dimethylamine (40%), and a chromen-4-one precursor in ethanol can introduce the piperazinylmethyl group . Key intermediates may require purification via column chromatography or recrystallization. Reagents like sodium hydride or DMF are used for nucleophilic substitutions in related benzodioxin-chromenone hybrids .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Use a combination of:

  • NMR : Analyze aromatic protons in the benzodioxin (δ 6.8–7.2 ppm) and chromenone (δ 8.1–8.5 ppm) moieties. Piperazine methyl protons appear as a triplet near δ 2.5–3.0 ppm .
  • HRMS : Confirm the molecular ion peak (e.g., m/z 451.15 [M+H]⁺) and isotopic patterns for Cl/F if present .
  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min, detecting at 254 nm .
  • TGA/DSC : Monitor thermal degradation above 200°C to assess stability .

Advanced Research Questions

Q. How can the Mannich reaction be optimized to improve yield and reduce byproducts?

  • Temperature control : Maintain 40–50°C to prevent formaldehyde polymerization .
  • Solvent selection : Ethanol (99%) minimizes side reactions compared to polar aprotic solvents .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Byproduct analysis : Use LC-MS to identify and quantify impurities like unreacted daidzein or over-alkylated derivatives .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

  • Dose-response normalization : Account for variations in cell permeability (e.g., logP ~2.5) and serum binding .
  • Mechanistic profiling : Compare ROS scavenging (via DPPH assay) and kinase inhibition (e.g., EGFR/PI3K) to differentiate antioxidant vs. cytotoxic effects .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to datasets from ≥4 replicates .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 2CHW) or COX-2 (PDB: 5KIR), focusing on hydrogen bonds with the hydroxyl group and π-π stacking with the benzodioxin ring .
  • ADMET prediction : Calculate bioavailability scores (e.g., QED ≥0.5) and CYP450 inhibition risks using SwissADME .

Q. What experimental designs minimize bias in assessing antioxidant activity?

  • Blinded assays : Use randomized block designs with split-split plots to control for batch effects in phenolic content analysis .
  • Positive controls : Include ascorbic acid (IC₅₀ ~5 μM) and Trolox in DPPH/FRAP assays .
  • Sample masking : Label samples with numerical codes to prevent observer bias during spectrophotometric readings .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Co-solvents : Use ≤1% DMSO or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine:cholesterol 7:3) to improve bioavailability .

Q. What frameworks guide the selection of biological targets for this compound?

Align with structure-activity relationship (SAR) theories:

  • The 7-hydroxy group enhances radical scavenging via H-atom donation .
  • The 4-ethylpiperazine moiety increases solubility and GPCR affinity (e.g., serotonin receptors) .
  • Link to cheminformatics databases (e.g., PubChem BioAssay) to prioritize targets with high Tanimoto similarity scores (>85%) .

Data Interpretation

Q. How to validate discrepancies between computational and experimental binding affinities?

  • Free energy calculations : Perform MM-GBSA on docking poses to account for solvation effects .
  • SPR validation : Use surface plasmon resonance to measure kinetic parameters (e.g., KD), comparing predicted vs. observed values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.